molecular formula C18H29B B1266636 2-Bromo-1,3,5-tri-tert-butylbenzene CAS No. 3975-77-7

2-Bromo-1,3,5-tri-tert-butylbenzene

Cat. No. B1266636
CAS RN: 3975-77-7
M. Wt: 325.3 g/mol
InChI Key: JOKZWHPYNRDCOA-UHFFFAOYSA-N
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Description

2-Bromo-1,3,5-tri-tert-butylbenzene is a hindered aryl bromide . It is used in the preparation of sandwich complexes of scandium, yttrium, and lanthanide ions .


Synthesis Analysis

A synthesis of 1,3,5-tri-tert-butylbenzene has been described, starting from 3,5-di-tert-butyltoluene .


Molecular Structure Analysis

The molecular formula of 2-Bromo-1,3,5-tri-tert-butylbenzene is C18H29Br . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The kinetics and mechanism of concurrent bromo-de-protonation and bromo-de-tert-butylation of 1,3,5-tri-tert-butylbenzene at different bromine concentrations were studied experimentally and theoretically .


Physical And Chemical Properties Analysis

The molecular weight of 2-Bromo-1,3,5-tri-tert-butylbenzene is 325.3 g/mol . It has a high order in bromine (experimental kinetic orders ∼5 and ∼7, respectively) .

Scientific Research Applications

Organic Synthesis

2-Bromo-1,3,5-tri-tert-butylbenzene is often used in organic synthesis. It can be used as a starting material or intermediate in the synthesis of various organic compounds .

Study of Reaction Kinetics

The compound has been used in studies investigating the kinetics and mechanism of bromo-de-protonation and bromo-de-tert-butylation . These reactions have high order in bromine, which was studied both experimentally and theoretically .

Computational Chemistry

In computational chemistry, 2-Bromo-1,3,5-tri-tert-butylbenzene has been used in quantum chemical DFT calculations to understand the high reaction orders caused by participation of clustered polybromide anions Br 2n−1– in transition states .

Preparation of Sandwich Complexes

1,3,5-Tri-tert-butylbenzene, a closely related compound, is used in the preparation of sandwich complexes of scandium, yttrium, and lanthanide ions . It’s plausible that 2-Bromo-1,3,5-tri-tert-butylbenzene could have similar applications.

Investigation of Deuterium Kinetic Isotope Effect (KIE)

The compound has been used in studies investigating the primary deuterium kinetic isotope effect (KIE) for bromo-de-protonation . This helps in understanding the rate-limiting steps in reactions .

Study of Reaction Mechanisms

2-Bromo-1,3,5-tri-tert-butylbenzene is used in studies investigating reaction mechanisms. For example, it has been used to study the concurrent bromo-de-protonation and bromo-de-tert-butylation of 1,3,5-tri-tert-butylbenzene at different bromine concentrations .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-1,3,5-tri-tert-butylbenzene is the benzylic position of the benzene ring . The benzylic position refers to the carbon atom that is directly attached to the benzene ring. This position is particularly reactive due to the resonance stabilization provided by the benzene ring .

Mode of Action

2-Bromo-1,3,5-tri-tert-butylbenzene interacts with its target through a free radical reaction . In the initiating step, N-bromosuccinimide loses the N-bromo atom, leaving behind a succinimidyl radical. This radical then removes a hydrogen atom from the benzylic position to form succinimide. The resulting benzylic radical then reacts with N-bromosuccinimide to form 2-Bromo-1,3,5-tri-tert-butylbenzene .

Biochemical Pathways

The reaction involving 2-Bromo-1,3,5-tri-tert-butylbenzene is part of the broader biochemical pathway of free radical bromination . This pathway involves the substitution of a hydrogen atom with a bromine atom, leading to the formation of a brominated compound . The bromination of the benzylic position can lead to further reactions, such as nucleophilic substitution or oxidation .

Result of Action

The bromination of the benzylic position of 1,3,5-tri-tert-butylbenzene results in the formation of 2-Bromo-1,3,5-tri-tert-butylbenzene . This transformation can potentially alter the compound’s reactivity, enabling it to participate in further chemical reactions .

Action Environment

The action of 2-Bromo-1,3,5-tri-tert-butylbenzene can be influenced by various environmental factors. For instance, the rate of the free radical bromination reaction can be affected by the presence of light, heat, or certain catalysts . Additionally, the stability and efficacy of the compound may be influenced by factors such as pH, temperature, and the presence of other chemical species in the environment.

Safety and Hazards

Users should wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

The significant primary deuterium kinetic isotope effect (KIE) for bromo-de-protonation is measured indicating proton removal is rate limiting, as confirmed by computed DFT models . This could be a potential area for future research.

properties

IUPAC Name

2-bromo-1,3,5-tritert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29Br/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9/h10-11H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKZWHPYNRDCOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)Br)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20192835
Record name 2,4,6-Tri-t-butyl-1-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,3,5-tri-tert-butylbenzene

CAS RN

3975-77-7
Record name 2,4,6-Tri-t-butyl-1-bromobenzene
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Record name 3975-77-7
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Record name 2,4,6-Tri-t-butyl-1-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2,4,6-tri-tert-butylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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